molecular formula C26H27F3N4O6 B2486487 N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351615-25-2

N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2486487
CAS No.: 1351615-25-2
M. Wt: 548.519
InChI Key: YQVOLNXAKOVKFW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C26H27F3N4O6 and its molecular weight is 548.519. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Research on compounds with complex molecular structures, such as bilastine, focuses on understanding their pharmacokinetics (how the body processes the drug) and pharmacodynamics (the drug's effects on the body). This includes studying their chemical properties, metabolism, and interactions within biological systems to optimize their efficacy and safety as therapeutic agents (Sharma et al., 2021).

Drug Metabolism and Enzyme Inhibition

Compounds with intricate structures often undergo metabolism by hepatic cytochrome P450 (CYP) enzymes, crucial for predicting drug-drug interactions. Studies on chemical inhibitors of CYP isoforms help in understanding how these compounds interact with the enzymes, influencing their selectivity and potency, which is vital for drug development and safety assessment (Khojasteh et al., 2011).

Biological Effects and Toxicology

Research extends to evaluating the biological effects and potential toxicology of compounds, including their carcinogenicity and mutagenicity. This involves synthesizing and testing analogs of known carcinogens to understand their biological behavior and potential risks or benefits when introduced into living systems (Ashby et al., 1978).

Advanced Oxidation Processes

Compounds with specific chemical functionalities are investigated for their degradation pathways using advanced oxidation processes (AOPs). This research is crucial for environmental science, focusing on the removal of recalcitrant compounds from water and understanding the by-products formed during the process, their biotoxicity, and environmental impact (Qutob et al., 2022).

Chemical Synthesis and Organic Chemistry

Studies also focus on the synthesis and transformation of chemically complex compounds, exploring their chemical reactivity, mechanisms of reactions, and potential applications in developing new materials or drugs. This includes synthesizing specific derivatives and investigating their properties for various scientific and industrial applications (Kondo & Murakami, 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N4O2.C2H2O4/c1-16(32)18-6-8-19(9-7-18)28-22(33)15-30-12-10-17(11-13-30)14-31-21-5-3-2-4-20(21)29-23(31)24(25,26)27;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3,(H,28,33);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVOLNXAKOVKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.